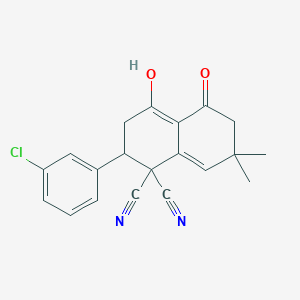

![molecular formula C20H24N2O3S B4982979 N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)

N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays an important role in cell proliferation, differentiation, and survival.

Mecanismo De Acción

N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a reversible and ATP-competitive inhibitor of EGFR tyrosine kinase activity. This compound binds to the ATP-binding site of EGFR and prevents the binding of ATP, which is required for the activation of the kinase domain. As a result, this compound inhibits the autophosphorylation of EGFR on tyrosine residues, which is required for the activation of downstream signaling pathways. This compound has been shown to be highly selective for EGFR tyrosine kinase activity, with minimal inhibition of other tyrosine kinases.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects on cells. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes cell death. In normal cells, this compound inhibits cell migration, angiogenesis, and wound healing. In stem cells, this compound inhibits self-renewal and promotes differentiation. This compound has also been shown to enhance the cytotoxicity of chemotherapy and radiation therapy in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments. First, it is a well-established and highly selective inhibitor of EGFR tyrosine kinase activity, which makes it a useful tool for studying the role of EGFR in various cellular processes. Second, it is a small molecule inhibitor that can be easily synthesized and purified in large quantities for experiments. Third, it has been shown to have minimal toxicity and side effects in cells and animals, which makes it a safe and reliable compound for experiments.

However, this compound also has some limitations for lab experiments. First, it is a reversible inhibitor that requires continuous exposure to cells or animals to maintain its inhibitory effect. Second, it may have off-target effects on other kinases or proteins, which may affect the interpretation of experimental results. Third, it may have different effects on different cell types or in different experimental conditions, which may require careful optimization of experimental protocols.

Direcciones Futuras

There are several future directions for the use of N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in scientific research. First, this compound can be used to investigate the role of EGFR in various diseases, such as cancer, inflammation, and neurodegeneration. Second, this compound can be used to study the interaction of EGFR with other signaling pathways, such as the Wnt, Notch, and Hedgehog pathways. Third, this compound can be used to develop new therapeutic strategies for diseases that involve EGFR dysregulation, such as cancer and autoimmune disorders. Fourth, this compound can be used to identify new targets for drug development that are downstream or upstream of EGFR signaling pathways. Overall, this compound is a valuable tool for scientific research that has the potential to advance our understanding of the role of EGFR in health and disease.

Métodos De Síntesis

The synthesis of N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the reaction of N-(2-ethylphenyl)-4-methylbenzenesulfonamide with N-(4-aminophenyl)glycine methyl ester in the presence of triethylamine and allyl bromide. The resulting compound is then purified by column chromatography to obtain this compound as a white solid with a purity of over 99%. This synthesis method has been well-established and has been used by many researchers to obtain this compound for their experiments.

Aplicaciones Científicas De Investigación

N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been widely used in scientific research to investigate the role of EGFR in various cellular processes. EGFR is a transmembrane receptor that is activated by binding to its ligands, such as epidermal growth factor (EGF), transforming growth factor alpha (TGF-alpha), and amphiregulin. The activation of EGFR leads to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which regulate cell proliferation, differentiation, and survival.

This compound has been used to inhibit EGFR activity in various cell types, including cancer cells, normal cells, and stem cells. This compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote cell death in cancer cells that overexpress EGFR, such as non-small cell lung cancer, breast cancer, and head and neck cancer. This compound has also been used to study the role of EGFR in normal cells, such as keratinocytes, fibroblasts, and endothelial cells. In addition, this compound has been used to inhibit EGFR activity in stem cells, such as embryonic stem cells and induced pluripotent stem cells, to study their differentiation and self-renewal capacity.

Propiedades

IUPAC Name |

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-14-21-20(23)15-22(19-9-7-6-8-17(19)5-2)26(24,25)18-12-10-16(3)11-13-18/h4,6-13H,1,5,14-15H2,2-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXGZOVIPRMTLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)

![methyl 3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4982905.png)

![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)

![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)

![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)

![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982966.png)

![diethyl 2-[2,2,7-trimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982977.png)